Enciprazine hydrochloride

Catalog No.
S563038
CAS No.
68576-88-5
M.F
C23H33ClN2O6
M. Wt
469.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enciprazine hydrochloride

CAS Number

68576-88-5

Product Name

Enciprazine hydrochloride

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride

Molecular Formula

C23H33ClN2O6

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C23H32N2O6.ClH/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3;/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3;1H

InChI Key

PCKGRKXFRXZKJB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl

Synonyms

enciprazine, enciprazine hydrochloride

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl

Enciprazine belongs to the phenylpiperazine class and was initially envisioned as a treatment for anxiety disorders []. It demonstrated affinity for various receptor sites, including α1-adrenergic and 5-HT1A receptors, suggesting a potential for influencing mood and stress response [].


Molecular Structure Analysis

Enciprazine hydrochloride possesses a complex molecular structure with a central phenylpiperazine core. Key features include:

  • Two methoxy groups (CH3O) attached to the phenyl ring, potentially influencing interactions with receptor sites [].
  • A chlorine atom (Cl) associated with the hydrochloride salt form [].

Chemical Reactions Analysis

The breakdown pathways (metabolism) of enciprazine have not been extensively studied. Initial research anticipated the formation of ortho-methoxyphenylpiperazine (oMeOPP) as a significant metabolite, but later studies indicated otherwise [, ].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of enciprazine hydrochloride, such as melting point, boiling point, and solubility, is scarce due to the limited research conducted.

The precise mechanism by which enciprazine exerted its anxiolytic effects remains unclear. Its affinity for α1-adrenergic and 5-HT1A receptors suggests a potential influence on stress response systems and mood regulation, but detailed studies on its interaction with these receptors are lacking [].

Molecular Formula and Weight Analysis

Enciprazine hydrochloride represents the dihydrochloride salt form of the parent compound enciprazine, with distinct molecular characteristics that differentiate it from the free base form [1]. The comprehensive molecular analysis reveals specific quantitative parameters essential for understanding the compound's chemical identity.

ParameterValueReference
Molecular Formula (Free Base)C23H32N2O6 [1] [3]
Molecular Formula (Hydrochloride)C23H34Cl2N2O6 [1] [4]
Molecular Weight (Free Base)432.5 g/mol [1] [3]
Molecular Weight (Hydrochloride)505.4 g/mol [1] [4]
CAS Number (Free Base)68576-86-3 [3] [5]
CAS Number (Hydrochloride)68576-88-5 [1] [4]

The molecular weight difference between the free base and hydrochloride salt reflects the addition of two hydrochloride molecules, contributing approximately 72.9 g/mol to the total molecular mass [1] [4]. This salt formation significantly impacts the compound's physicochemical properties, including solubility and stability characteristics [7].

The computed properties derived from structural analysis provide additional quantitative insights into the molecular architecture:

PropertyValueReference
Hydrogen Bond Donor Count1 [1] [3]
Hydrogen Bond Acceptor Count8 [1] [3]
Rotatable Bond Count10 [1] [3]
XLogP3-AA2.8 [3]
Exact Mass (Free Base)432.22603674 Da [3]
Exact Mass (Hydrochloride)504.1793922 Da [1]
Monoisotopic Mass (Hydrochloride)504.1793922 Da [1]

Structural Characteristics

Core Phenylpiperazine Scaffold

Enciprazine hydrochloride belongs to the phenylpiperazine class of compounds, characterized by a central piperazine ring system substituted with a phenyl moiety [1] [2]. The core scaffold consists of a six-membered piperazine ring containing two nitrogen atoms in the 1,4-positions, providing the fundamental structural framework for the molecule [2] [8].

The phenylpiperazine scaffold exhibits specific conformational preferences that influence the compound's overall three-dimensional structure [36]. Research on related piperazine compounds indicates that the piperazine ring preferentially adopts a boat conformation when coordinated with metal ions, suggesting similar conformational behavior in enciprazine [36].

The structural arrangement features a 2-methoxyphenyl group attached to one nitrogen atom of the piperazine ring, creating the characteristic phenylpiperazine motif [1] [3]. This substitution pattern distinguishes enciprazine from other members of the phenylpiperazine family and contributes to its unique pharmacological profile [2] [8].

Functional Group Distribution

The functional group architecture of enciprazine hydrochloride encompasses multiple methoxy substituents and hydroxyl functionalities strategically positioned throughout the molecular structure [1] [3]. The compound contains a total of four methoxy groups: one attached to the phenyl ring of the phenylpiperazine moiety and three located on the trimethoxyphenoxy terminus [1] [3].

Structural ComponentDescriptionReference
Core ScaffoldPhenylpiperazine [1] [2]
Phenyl Ring Substitution2-methoxyphenyl [1] [3]
Propanol ChainPropan-2-ol linker [1] [3]
Trimethoxyphenoxy Group3,4,5-trimethoxyphenoxy [1] [3]
IUPAC Name1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol [1] [3]

The propan-2-ol linker connects the phenylpiperazine scaffold to the trimethoxyphenoxy group, incorporating a secondary alcohol functionality that serves as a crucial pharmacophoric element [1] [3]. This hydroxyl group contributes to the compound's hydrogen bonding capacity and influences its interaction with biological targets [1] [3].

The trimethoxyphenoxy moiety represents a highly substituted aromatic system with three methoxy groups arranged in the 3,4,5-positions relative to the phenoxy oxygen [1] [3]. This substitution pattern creates a distinctive electronic environment that affects the molecule's overall polarity and binding characteristics [1] [3].

Stereochemical Considerations

Enciprazine hydrochloride exists as a racemic mixture, containing equal proportions of both enantiomers due to the presence of a chiral center at the propan-2-ol carbon [4] [5]. The stereochemical analysis reveals that the compound possesses one defined stereocenter out of one possible stereocenter, resulting in two distinct enantiomeric forms [4] [5].

PropertyValueReference
StereochemistryRacemic [4] [5]
Optical Activity(+/-) [4] [5]
Defined Stereocenters0/1 [4] [5]

The individual enantiomers of enciprazine have been characterized and designated as (S)-enciprazine and (R)-enciprazine, with distinct optical rotation values and potentially different biological activities [11] [21]. The (S)-enantiomer has been specifically synthesized through asymmetric synthetic approaches and shows specific optical rotation characteristics [11] [21].

Research into the chromatographic resolution of enciprazine enantiomers has demonstrated successful separation using chiral stationary phases, enabling the individual characterization of each stereoisomer [14]. These studies have provided valuable insights into the stereochemical properties and the potential for developing enantiopure formulations [14].

Physical Properties

Crystalline Morphology and Melting Point

The dihydrochloride salt of enciprazine exhibits well-defined crystalline characteristics that distinguish it from the free base form [7]. Experimental analysis reveals that enciprazine dihydrochloride crystallizes as colorless crystals with a sharp melting point range [7].

PropertyValueReference
Melting Point (Dihydrochloride)196-197°C [7]
Appearance (Dihydrochloride)Colorless crystals [7]

The narrow melting point range indicates high purity and crystalline uniformity of the hydrochloride salt form [7]. This thermal behavior reflects the strong intermolecular interactions present in the crystal lattice, including ionic interactions between the protonated amine groups and chloride counterions [7].

The crystalline morphology of enciprazine hydrochloride contributes to its stability and handling properties during pharmaceutical processing [7]. The formation of well-ordered crystal structures enhances the compound's chemical stability and provides predictable dissolution characteristics [7].

Solubility Parameters in Various Solvents

The solubility characteristics of enciprazine and its derivatives have been investigated in various solvent systems to understand their dissolution behavior [17]. Research on related phenylpiperazine compounds indicates that solubility parameters are significantly influenced by the presence of methoxy substituents and the formation of hydrochloride salts [17].

Studies on analogous compounds demonstrate that the incorporation of multiple methoxy groups generally enhances solubility in polar solvents while maintaining moderate solubility in non-polar systems [17]. The hydrochloride salt formation typically increases aqueous solubility compared to the free base form due to enhanced ionic interactions with water molecules [17].

The solubility profile of enciprazine hydrochloride is expected to show enhanced dissolution in aqueous media compared to the parent compound, facilitating better bioavailability characteristics [17]. The presence of both hydrophilic (methoxy groups, hydroxyl group) and lipophilic (aromatic rings) components creates an amphiphilic character that influences partitioning behavior [17].

Spectroscopic Characterization

UV-Visible Spectroscopy Profile

The ultraviolet-visible spectroscopic characteristics of enciprazine hydrochloride reflect the electronic transitions associated with its aromatic chromophores [25]. The compound contains multiple aromatic systems, including the methoxyphenyl and trimethoxyphenoxy moieties, which contribute to its UV absorption profile [25].

Research on related methoxyphenyl compounds indicates characteristic absorption maxima in the ultraviolet region, typically associated with π→π* transitions in the aromatic systems [25]. The presence of methoxy substituents generally causes bathochromic shifts in the absorption spectra due to their electron-donating effects [25].

The trimethoxyphenoxy group is expected to exhibit strong UV absorption due to the extended conjugation and multiple methoxy substituents [25]. These spectroscopic features provide valuable fingerprint information for compound identification and purity assessment [25].

Infrared Spectroscopy Fingerprints

Infrared spectroscopy provides detailed information about the functional groups present in enciprazine hydrochloride [41]. The infrared spectrum is expected to show characteristic absorption bands corresponding to the various functional groups including C-H stretches, C-O stretches from methoxy groups, and N-H stretches from the piperazine ring [41].

Studies on phenylpiperazine compounds demonstrate characteristic infrared absorption patterns [31]. The piperazine ring typically shows specific C-N stretching vibrations and ring breathing modes that serve as diagnostic features [31].

The methoxy groups present in enciprazine hydrochloride should exhibit characteristic C-O stretching vibrations in the 1000-1300 cm⁻¹ region, while the aromatic C-H stretches appear in the 3000-3100 cm⁻¹ range [41]. The hydroxyl group from the propanol linker contributes additional O-H stretching absorption in the 3200-3600 cm⁻¹ region [41].

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for enciprazine hydrochloride [28] [31]. Both proton and carbon-13 NMR techniques have been employed to characterize the compound and confirm its structural integrity [28].

Research on phenylpiperazine compounds using NMR spectroscopy reveals characteristic chemical shift patterns [31]. The piperazine ring protons typically appear as complex multiplets in the 2.5-3.5 ppm region of the proton NMR spectrum [31].

The methoxy groups contribute distinctive singlet peaks in the proton NMR spectrum, typically appearing around 3.7-3.9 ppm [32]. The aromatic protons from both the phenyl and trimethoxyphenoxy rings appear in the 6.5-7.5 ppm region with characteristic splitting patterns [32].

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of the molecule [31]. The aromatic carbons appear in the 100-160 ppm region, while the aliphatic carbons from the propanol chain and piperazine ring appear in the 20-80 ppm range [31].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of enciprazine hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation [26] [36]. The molecular ion peak appears at m/z corresponding to the exact mass of the compound, serving as the starting point for fragmentation analysis [26].

Research on piperazine-containing compounds demonstrates common fragmentation pathways [36]. The piperazine ring often undergoes cleavage reactions that produce characteristic fragment ions useful for structural identification [36].

The fragmentation pattern of enciprazine is expected to show loss of methoxy groups (loss of 31 mass units) and cleavage of the propanol chain [26]. The trimethoxyphenoxy moiety may fragment to produce characteristic ions containing the substituted phenyl ring [26].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

468.2027145 g/mol

Monoisotopic Mass

468.2027145 g/mol

Heavy Atom Count

32

UNII

YTO3CZ93HM

Related CAS

68576-86-3 (Parent)

Other CAS

68576-88-5

Wikipedia

Enciprazine hydrochloride

Dates

Last modified: 08-15-2023

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